molecular formula C9H7ClF2O3 B15200929 2,4-Difluoro-3,5-dimethoxybenzoyl chloride

2,4-Difluoro-3,5-dimethoxybenzoyl chloride

Cat. No.: B15200929
M. Wt: 236.60 g/mol
InChI Key: FASBSPHKXYQOJX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O3. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzoyl chloride core. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride typically involves the chlorination of 2,4-Difluoro-3,5-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-3,5-dimethoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,4-Difluoro-3,5-dimethoxybenzoic acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

2,4-Difluoro-3,5-dimethoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.

    Medicine: Utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative formed.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 3,5-Dimethoxybenzoyl chloride
  • 3,5-Difluorobenzoyl chloride

Comparison:

  • 2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of fluorine and methoxy groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
  • 3,5-Dimethoxybenzoyl chloride: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions. It is used in organic synthesis and as an intermediate in the preparation of various compounds.
  • 3,5-Difluorobenzoyl chloride: Lacks the methoxy groups, which can affect its solubility and reactivity. It is used in the synthesis of pharmaceuticals and other fine chemicals.

2,4-Difluoro-3,5-dimethoxybenzoyl chloride stands out due to its unique combination of fluorine and methoxy substituents, which enhance its reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

2,4-difluoro-3,5-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H7ClF2O3/c1-14-5-3-4(9(10)13)6(11)8(15-2)7(5)12/h3H,1-2H3

InChI Key

FASBSPHKXYQOJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)Cl)F)OC)F

Origin of Product

United States

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